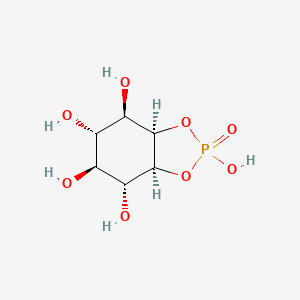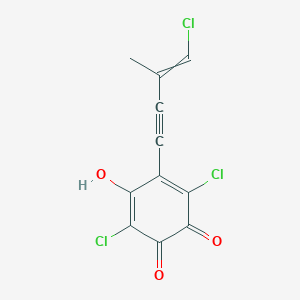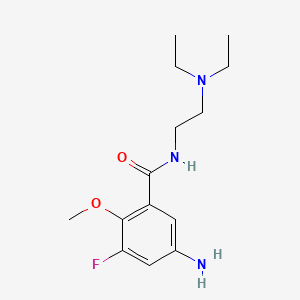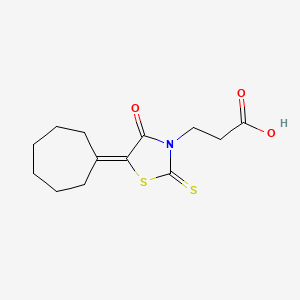
3-(5-Cycloheptylidene-4-oxo-2-sulfanylidene-3-thiazolidinyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-cycloheptylidene-4-oxo-2-sulfanylidene-3-thiazolidinyl)propanoic acid is a thiocarbonyl compound and a member of thiazolidines.
Applications De Recherche Scientifique
Antitumor Activity
3-(5-Cycloheptylidene-4-oxo-2-sulfanylidene-3-thiazolidinyl)propanoic acid and its derivatives have demonstrated potential in antitumor applications. Research shows that these compounds exhibit moderate antitumor activity against various malignant tumor cells. For instance, a study by Horishny and Matiychuk (2020) detailed the synthesis of related compounds that showed sensitivity to the UO31 renal cancer cell line (Horishny & Matiychuk, 2020). Another study by Buzun et al. (2021) highlighted the synthesis of thiazolidinone derivatives, including 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid, demonstrating significant antimitotic activity in various cancer cell lines (Buzun et al., 2021).
Antimicrobial Properties
The thiazolidinyl derivatives of this compound have also been researched for their antimicrobial properties. Gouda et al. (2010) synthesized thiazolidin-4-one derivatives that showed promising antimicrobial activities (Gouda et al., 2010). Additionally, Sanghani et al. (2009) reported the synthesis of 4-oxo thiazolidine derivatives with notable antibacterial and antifungal activities (Sanghani et al., 2009).
Synthetic Pathways and Structural Analysis
The synthesis and structural characterization of derivatives of this compound have been a significant area of research. For example, the study by Horishny and Matiychuk (2020) explored green synthesis methods for N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) benzamides (Horishny & Matiychuk, 2020). Additionally, the work by Mustafaev et al. (2017) provided insights into the three-component condensation process for synthesizing related compounds (Mustafaev et al., 2017).
Green Chemistry and Catalysis
This compound has also been studied in the context of green chemistry and as a catalyst. The work by Horishny and Matiychuk (2020) on green synthesis aligns with this area (Horishny & Matiychuk, 2020). Tayebi et al. (2011) utilized a related sulfuric acid derivative as a recyclable catalyst in a condensation reaction (Tayebi et al., 2011).
Propriétés
Nom du produit |
3-(5-Cycloheptylidene-4-oxo-2-sulfanylidene-3-thiazolidinyl)propanoic acid |
|---|---|
Formule moléculaire |
C13H17NO3S2 |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
3-(5-cycloheptylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanoic acid |
InChI |
InChI=1S/C13H17NO3S2/c15-10(16)7-8-14-12(17)11(19-13(14)18)9-5-3-1-2-4-6-9/h1-8H2,(H,15,16) |
Clé InChI |
OJSYQBBXPIPBGL-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(=C2C(=O)N(C(=S)S2)CCC(=O)O)CC1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




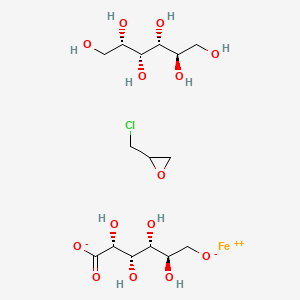
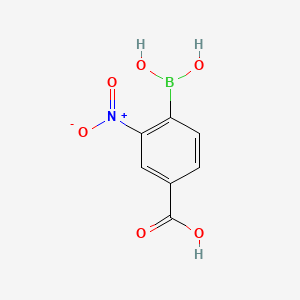
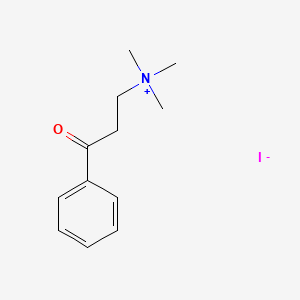
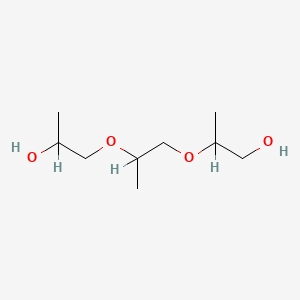
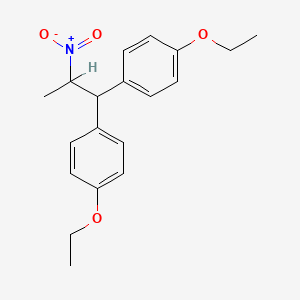
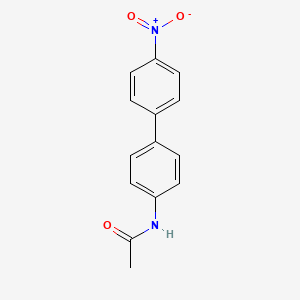
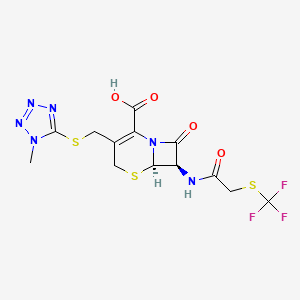
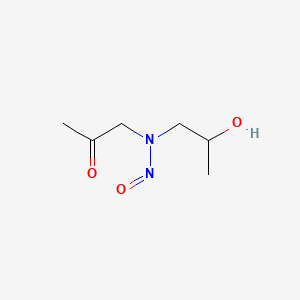
![1-[[5-(4-Bromophenyl)-1,3-oxazol-2-yl]methylideneamino]imidazolidine-2,4-dione](/img/structure/B1203783.png)

